7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydropyridine ring with a quinazolinone core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment, which is then coupled with a quinazolinone derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is investigated for its potential pharmacological properties. Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being studied for its potential use in drug development. Its unique structure may offer new avenues for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to affect signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Quinazolinone derivatives: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
What sets 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combined structural features, which may offer unique biological activities and chemical reactivity. This dual functionality makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29) |
InChI Key |
FTKXVRWNVCGELS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.